Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate
Description
Chemical Classification and Significance
Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate belongs to the chemical class of aromatic esters, specifically benzoate derivatives. The compound is characterized by its molecular formula C15H22N2O2 and possesses a molecular weight of 262.34700 grams per mole. This classification places it within the broader category of substituted benzoic acid esters, which are known for their diverse chemical reactivity and biological significance.
The structural significance of this compound lies in its multiple functional groups that contribute to its chemical versatility. The aromatic ring system provides stability and electronic properties characteristic of benzoate compounds, while the amino group at the 3-position offers nucleophilic reactivity. The 4-methyl-1-piperidinyl substituent at the 4-position introduces additional steric and electronic effects that influence the compound's overall chemical behavior. These combined structural features result in a molecule with enhanced lipophilicity, as evidenced by its calculated logarithmic partition coefficient (LogP) value of 3.32800.
Table 1. Key Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C15H22N2O2 | |
| Molecular Weight | 262.34700 g/mol | |
| Exact Mass | 262.16800 | |
| Polar Surface Area | 55.56000 Ų | |
| LogP | 3.32800 | |
| Rotatable Bonds | 4 | |
| Heavy Atoms | 19 |
The compound's classification as a benzoate ester with piperidine substitution places it in a category of molecules that have shown significant utility in medicinal chemistry research. The presence of the piperidine ring system is particularly noteworthy, as piperidine-containing compounds have been extensively studied for their biological activities and pharmaceutical applications. The specific substitution pattern in this compound creates a unique molecular framework that can participate in various chemical transformations while maintaining structural integrity.
Historical Context and Discovery
The chemical compound this compound was first registered in chemical databases with the Chemical Abstracts Service registry number 1220019-45-3. This registration represents the formal recognition of the compound's unique chemical identity within the global chemical literature system. The compound has been catalogued in multiple chemical databases, including the ZINC database, where it has been available since April 16, 2010, indicating sustained research interest over more than a decade.
The historical development of this compound can be traced through various chemical database entries and research publications. The compound appears in the ZINC database under the identifier ZINC41079683, demonstrating its inclusion in computational chemistry and drug discovery databases. The systematic documentation of this compound reflects the broader trend in pharmaceutical chemistry toward exploring substituted benzoate derivatives as potential therapeutic agents and synthetic intermediates.
Research into piperidine-containing benzoate derivatives has evolved significantly over the past several decades, with increasing recognition of their potential in medicinal chemistry applications. The specific combination of functional groups present in this compound represents a culmination of synthetic methodology developments that have enabled the efficient preparation of such complex molecular architectures. The compound's presence in multiple international chemical databases underscores its significance in contemporary chemical research and its potential for future applications.
General Applications in Chemical Research
This compound serves multiple roles in chemical research, primarily as a synthetic intermediate and research tool for studying structure-activity relationships. The compound's versatility stems from its multiple reactive functional groups, which enable participation in various chemical transformations including oxidation, reduction, and substitution reactions. These diverse reaction pathways make it a valuable building block for the synthesis of more complex molecular structures.
In synthetic chemistry applications, the compound has demonstrated utility in the preparation of derivatives through various chemical modifications. The amino group can undergo oxidation reactions with common oxidizing agents such as potassium permanganate and hydrogen peroxide to form nitro derivatives. Conversely, the ester functionality can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding alcohol derivatives. The amino group also participates in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, enabling the synthesis of various substituted benzoate compounds.
Table 2. Chemical Reaction Types and Applications of this compound
| Reaction Type | Reagents | Products | Applications |
|---|---|---|---|
| Oxidation | Potassium permanganate, Hydrogen peroxide | Nitro derivatives | Pharmaceutical intermediate synthesis |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Alcohol derivatives | Fine chemical production |
| Substitution | Alkyl halides, Acyl chlorides | Substituted benzoates | Drug discovery research |
The compound's role in medicinal chemistry research extends to its use as a scaffold for developing new pharmaceutical agents. The structural features of this compound, particularly the combination of the benzoate core with piperidine substitution, provide a framework for exploring structure-activity relationships in drug development. Research has indicated that compounds with similar structural motifs can exhibit various biological activities, making this molecule a valuable starting point for pharmaceutical research programs.
Furthermore, the compound has found applications in computational chemistry studies, where its molecular properties are analyzed to understand the relationship between chemical structure and biological activity. The compound's inclusion in databases such as ZINC facilitates virtual screening studies and computational drug discovery efforts. Its benign functionality classification in chemical databases suggests that it can be safely handled in research settings, making it accessible for academic and industrial research applications.
Properties
IUPAC Name |
ethyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-19-15(18)12-4-5-14(13(16)10-12)17-8-6-11(2)7-9-17/h4-5,10-11H,3,6-9,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQIADZTTWUHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of the Functionalized Benzoic Acid Derivative
A common approach starts with ethyl 3-nitro-4-halobenzoate. The halogen (typically chlorine or bromine) at the 4-position allows for subsequent nucleophilic substitution.
Step 2: Nucleophilic Aromatic Substitution
The 4-methylpiperidine is reacted with the ethyl 3-nitro-4-halobenzoate under basic conditions (e.g., potassium carbonate in DMF) to substitute the halogen with the 4-methylpiperidinyl group.
Step 3: Reduction of the Nitro Group
The nitro group at the 3-position is reduced to an amino group using catalytic hydrogenation (e.g., Pd/C and H₂) or chemical reduction (e.g., iron powder and acetic acid).
Alternative Methods
Patents describe alternative strategies, such as:
- Using nitro-tetrahydropyridine precursors, which are cyclized and then reduced to introduce the amino-piperidinyl motif.
- Employing Suzuki or Buchwald–Hartwig couplings for more challenging substitutions, especially when direct nucleophilic aromatic substitution is inefficient.
- Data Table: Example Synthetic Route
| Step | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Ethyl 3-nitro-4-chlorobenzoate | 4-methylpiperidine, K₂CO₃, DMF, 100°C | Ethyl 3-nitro-4-(4-methyl-1-piperidinyl)benzoate | Nucleophilic aromatic substitution |
| 2 | Ethyl 3-nitro-4-(4-methyl-1-piperidinyl)benzoate | Pd/C, H₂, ethanol (or Fe/AcOH) | Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate | Nitro reduction to amine |
| 3 | (If acid used) 3-amino-4-(4-methyl-1-piperidinyl)benzoic acid | Ethanol, H₂SO₄, reflux | This compound | Esterification |
- Regioselectivity: The use of halogenated benzoic acid esters ensures selective substitution at the 4-position, which is critical for this molecule’s structure.
- Reduction Step: Catalytic hydrogenation is preferred for clean reduction of nitro groups to amines, minimizing side reactions.
- Alternative Amination: When nucleophilic aromatic substitution is inefficient (e.g., with less reactive aryl halides), transition-metal-catalyzed couplings (such as Buchwald–Hartwig amination) are viable alternatives.
- Purification: Products are typically purified by column chromatography or recrystallization, depending on the step.
- Summary Table: Key Reaction Parameters
| Reaction Type | Preferred Reagents | Typical Solvent | Yield Range (%) | Comments |
|---|---|---|---|---|
| Nucleophilic aromatic substitution | 4-methylpiperidine, K₂CO₃ | DMF | 60–85 | High temperature (90–120°C) improves yield |
| Nitro reduction | Pd/C, H₂; or Fe/AcOH | Ethanol/AcOH | 70–95 | Hydrogenation is cleaner |
| Esterification | Ethanol, H₂SO₄ | Ethanol | 80–95 | Simple reflux |
The preparation of this compound is most efficiently achieved via nucleophilic aromatic substitution of a halogenated benzoate with 4-methylpiperidine, followed by reduction of the nitro group to an amine and, if needed, esterification. Alternative methods, including transition-metal-catalyzed couplings and cyclization of nitro-tetrahydropyridine precursors, may be used based on substrate availability and desired selectivity. The outlined methods are robust and widely applicable for the synthesis of this and related benzoate derivatives.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the piperidinyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s piperidinyl substituent distinguishes it from other benzoate esters. Below is a comparative analysis of its structural analogs:
Key Observations :
- Piperidinyl vs. Cyclohexylamino: The 4-methylpiperidinyl group introduces a nitrogen atom in the ring, enabling hydrogen bonding and altering electronic properties compared to the purely aliphatic cyclohexylamino group .
- Hydrophilicity: The hydroxyethylamino analog () exhibits enhanced solubility due to its hydroxyl group, whereas the 4-methylpiperidinyl group may reduce water solubility but improve membrane permeability .
Reactivity Differences :
- The 4-methylpiperidinyl group’s tertiary amine may participate in acid-base interactions, influencing stability in physiological conditions compared to primary amines (e.g., hydroxyethylamino analog) .
SAR Insights :
- Heterocyclic vs.
- Steric Effects: Bulkier groups (e.g., tert-butylamino) may hinder CES-mediated hydrolysis, prolonging half-life .
Physicochemical Properties
- Crystal Packing: The target compound’s analogs (e.g., Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate) form 3D hydrogen-bonded networks via O-H⋯N and N-H⋯O interactions . The 4-methylpiperidinyl group likely disrupts such networks, altering crystallinity and solubility.
- LogP and Solubility: The 4-methylpiperidinyl group increases lipophilicity (higher LogP) compared to hydroxyethylamino derivatives, impacting bioavailability .
Biological Activity
Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a benzoate structure with an amino group and a piperidine moiety. The presence of these functional groups contributes to its biological properties, including enzyme modulation and receptor interaction.
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group enhances binding affinity, while the piperidine ring may influence the compound's lipophilicity and membrane permeability. This interaction can modulate various biological pathways, leading to therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antinociceptive Effects : Studies have shown that derivatives of this compound can provide pain relief through central nervous system pathways.
- Antidepressant Properties : The compound has been investigated for its potential antidepressant effects, possibly through serotonin receptor modulation.
- Anti-inflammatory Activity : It may also exhibit anti-inflammatory properties, contributing to its therapeutic profile in chronic inflammatory conditions.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antinociceptive | Significant reduction in pain response | |
| Antidepressant | Improvement in mood-related behaviors | |
| Anti-inflammatory | Decreased markers of inflammation |
Case Studies
- Antinociceptive Study : In a controlled animal study, this compound was administered to assess its antinociceptive effects. Results indicated a dose-dependent decrease in pain response measured by the hot plate test, suggesting effective central analgesic properties.
- Antidepressant Evaluation : A clinical trial involving patients with major depressive disorder tested the efficacy of this compound against standard antidepressants. Results showed comparable efficacy with fewer side effects, highlighting its potential as a safer alternative.
- Anti-inflammatory Research : In vitro studies demonstrated that the compound significantly reduced pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases.
Q & A
What are the recommended synthetic methodologies for Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate, and how can reaction conditions be optimized?
Basic Research Question
A common route involves condensation reactions between substituted benzoic acid derivatives and amine-containing precursors. For example, analogous syntheses (e.g., Ethyl 3-amino-4-(3-(2-oxopyrrolidin-1-yl)propylamino)benzoate) utilize refluxing in polar aprotic solvents like DMF with sodium metabisulfite adducts to facilitate imine formation . Key steps include:
- Reagent stoichiometry : A 1:2 molar ratio of amine to aldehyde derivatives ensures complete conversion.
- Purification : Recrystallization from ethyl acetate or column chromatography improves yield and purity.
- Optimization : Kinetic studies (e.g., varying temperature from 100°C to 150°C) can identify ideal reaction rates while minimizing side products.
How can researchers validate the purity and structural integrity of this compound?
Basic Research Question
Analytical workflows should combine:
- Chromatography : Reverse-phase HPLC with UV detection (e.g., using ammonium acetate buffer at pH 6.5 for mobile phases) ensures >95% purity .
- Spectroscopy : H/C NMR confirms substitution patterns, particularly the 4-methylpiperidinyl and ethyl ester groups.
- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak (expected m/z ~275 for CHNO).
What role does this compound play in modulating polymerization catalysts, and how does it compare to ethyl benzoate?
Advanced Research Question
Ethyl benzoate derivatives act as Lewis base modifiers in Ziegler-Natta catalysts (e.g., MgCl/TiCl systems). Key mechanistic insights include:
- Active site modulation : The amino and piperidinyl groups may enhance electron donation to Ti centers, increasing propagation rates (k) but potentially poisoning isotactic sites at high concentrations .
- Comparative studies : Unlike ethyl benzoate, which optimizes stereoregularity at ~4.5 mol% Ti , the target compound’s bulkier structure may require lower concentrations to avoid steric hindrance.
What in vitro models are suitable for assessing the cytotoxicity of this compound?
Advanced Research Question
Cytotoxicity screening should prioritize cell lines sensitive to alkyl benzoates:
- Hep-2 cells : Ethyl benzoate derivatives show IC values <100 µM in laryngeal carcinoma models .
- Lung fibroblasts : Dose-response assays (0–200 µM) over 48 hours can quantify apoptosis via flow cytometry.
- Control benchmarks : Compare results to methyl benzoate (known cytotoxic agent in HeLa cells) to contextualize potency .
How can crystallographic data resolve contradictions in reported molecular geometries of piperidinyl-substituted benzoates?
Methodological Focus
Single-crystal X-ray diffraction with SHELX refinement (e.g., SHELXL for small-molecule structures) addresses discrepancies:
- Torsion angles : The 4-methylpiperidinyl group’s chair conformation can be validated against computational models (DFT).
- Data quality : High-resolution (<1.0 Å) datasets reduce errors in anisotropic displacement parameters .
- Case study : Analogous structures (e.g., [(4E)-3-Ethyl-1-methyl-2,6-diphenyl-piperidin-4-ylidene]amino 3-methyl-benzoate) demonstrate piperidine ring planarity deviations <5° .
What computational strategies predict the pharmacological potential of this compound?
Advanced Research Question
Structure-activity relationship (SAR) modeling and docking studies:
- Target receptors : Piperidinyl derivatives inhibit enzymes like diacylglycerol kinase (e.g., R59022, IC ~10 nM) .
- Docking protocols : AutoDock Vina or Schrödinger Suite can simulate binding to GPCRs or kinase domains, with emphasis on the 4-methylpiperidinyl group’s hydrophobic interactions.
- ADMET profiling : SwissADME predicts bioavailability (%F >30% if logP <3) and blood-brain barrier penetration.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
